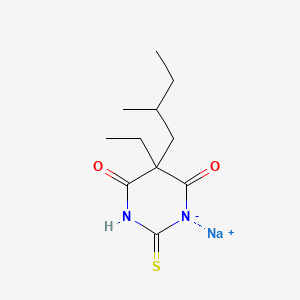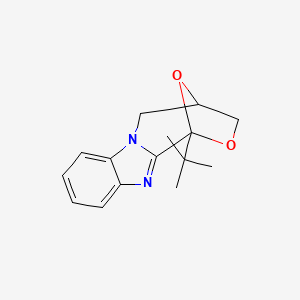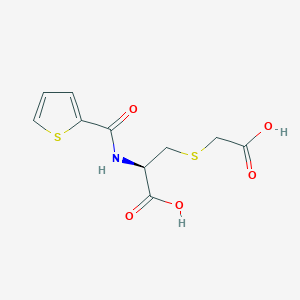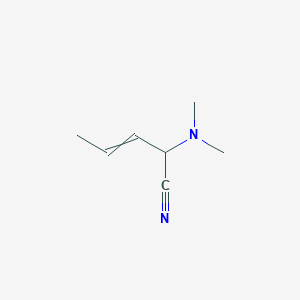
2-(Dimethylamino)pent-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)pent-3-enenitrile is an organic compound with the molecular formula C7H12N2. It is characterized by the presence of a dimethylamino group attached to a pent-3-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pent-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-pentenenitrile with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(Dimethylamino)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)pent-3-enenitrile exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These interactions are facilitated by the compound’s unique structure, which allows it to engage in a variety of chemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pentenenitrile: Similar in structure but lacks the dimethylamino group.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylamino group but has a different backbone structure.
Uniqueness
2-(Dimethylamino)pent-3-enenitrile is unique due to the combination of the dimethylamino group and the pent-3-enenitrile backbone. This combination imparts distinct reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
74603-42-2 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(dimethylamino)pent-3-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-4-5-7(6-8)9(2)3/h4-5,7H,1-3H3 |
InChI Key |
OOPFLXWMBWABHR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
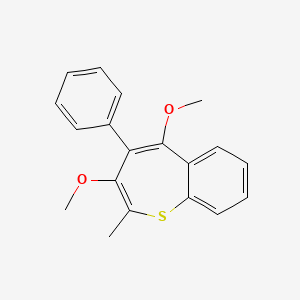
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
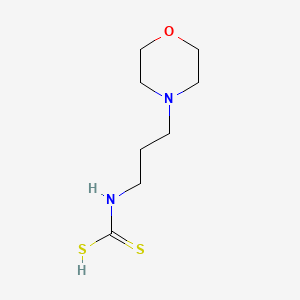
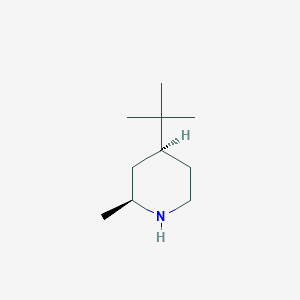
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
